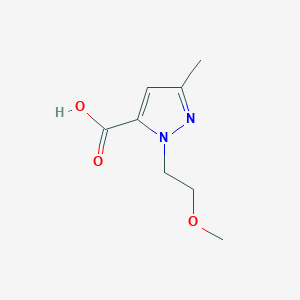
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as ENPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPP is a yellow crystalline powder that belongs to the class of chalcones, which are compounds that possess a characteristic chemical structure containing two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. In addition, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to enhance the expression of genes that are involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also has a wide range of applications in various fields, making it a versatile compound for research. However, there are also some limitations to using (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. One area of focus is the development of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one as a plant growth regulator to enhance crop yield and quality. In addition, there is potential for the use of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one in the development of functional materials such as fluorescent dyes and polymers. Further research is needed to fully understand the mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and its potential applications in various fields.
Conclusion:
In conclusion, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has shown promising results in various studies and has the potential to be a valuable tool for research in the future.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been used as a plant growth regulator, and it has been shown to enhance the growth and yield of crops. In material science, (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and polymers.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(11-9-15)18(20)21/h3-12H,2H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINBGTALYARMPL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205311 | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
CAS RN |
864784-21-4 | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864784-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Ethylphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
![Pyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3159777.png)


![ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3159804.png)




![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)